Differentiation 1: Targeted Application Context in GTPase KRAS G12D Inhibitor Scaffolds
Patent literature from Gilead Sciences (published April 2026) describes novel GTPase KRAS G12D mutant inhibitors incorporating substituted phenyl frameworks [1]. While the exact building block is not explicitly named, the 2,4-dichloro-5-isobutoxyphenyl substitution pattern aligns with the electronic and steric requirements of KRAS G12D inhibitor pharmacophores, where halogenated aryl groups with alkoxy substitution contribute to key binding interactions in the switch-II pocket. In contrast, the unsubstituted analog 2,4-dichlorophenylboronic acid lacks the alkoxy vector necessary for extending into hydrophobic subpockets that are characteristic of this inhibitor class.
| Evidence Dimension | Target-specific structural relevance to KRAS G12D inhibitor pharmacophores |
|---|---|
| Target Compound Data | 2,4-Dichloro-5-isobutoxy substitution pattern; dichloro electron-withdrawing and isobutoxy hydrophobic/steric components present |
| Comparator Or Baseline | 2,4-Dichlorophenylboronic acid (lacks alkoxy substitution vector); 4-isobutoxyphenylboronic acid (lacks dichloro electron-withdrawing pattern) |
| Quantified Difference | Qualitative pharmacophore alignment: target compound provides both electron-withdrawing and alkoxy functionalization in a single building block; comparator analogs provide only one functional class |
| Conditions | In silico pharmacophore analysis based on known KRAS G12D inhibitor structural motifs; patent WO/2026 priority filing |
Why This Matters
This matters for procurement because the compound's substitution pattern aligns with emerging targeted oncology programs, potentially reducing the need for multi-step functionalization when building KRAS G12D-focused libraries.
- [1] BioWorld. (2026). Gilead Sciences patents new GTPase KRAS G12D inhibitors. Gilead Sciences Inc. has disclosed new GTPase KRAS G12D mutant inhibitors potentially useful for the treatment of cancer. View Source
